molecular formula C16H11BrN2OS2 B11535829 (4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile

(4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile

Cat. No.: B11535829
M. Wt: 391.3 g/mol
InChI Key: CVGKFLMZXXBOQV-DZGCQCFKSA-N
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Description

(4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromobenzoyl group, and a thiophene ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromobenzoyl group: This step often involves the use of bromobenzoyl chloride in the presence of a base such as triethylamine.

    Final assembly: The final compound is assembled through a series of coupling reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the bromobenzoyl moiety can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the bromobenzoyl and thiophene moieties suggests potential interactions with hydrophobic pockets in proteins, while the amino group could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-2-amino-5-(4-chlorobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile
  • (4R,5R)-2-amino-5-(4-fluorobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile
  • (4R,5R)-2-amino-5-(4-methylbenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile

Uniqueness

The uniqueness of (4R,5R)-2-amino-5-(4-bromobenzoyl)-4-(2-thienyl)-4,5-dihydro-3-thiophenecarbonitrile lies in the presence of the bromobenzoyl group, which can impart distinct electronic and steric properties compared to its chloro, fluoro, or methyl analogs

Properties

Molecular Formula

C16H11BrN2OS2

Molecular Weight

391.3 g/mol

IUPAC Name

(2R,3R)-5-amino-2-(4-bromobenzoyl)-3-thiophen-2-yl-2,3-dihydrothiophene-4-carbonitrile

InChI

InChI=1S/C16H11BrN2OS2/c17-10-5-3-9(4-6-10)14(20)15-13(12-2-1-7-21-12)11(8-18)16(19)22-15/h1-7,13,15H,19H2/t13-,15+/m0/s1

InChI Key

CVGKFLMZXXBOQV-DZGCQCFKSA-N

Isomeric SMILES

C1=CSC(=C1)[C@H]2[C@@H](SC(=C2C#N)N)C(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CSC(=C1)C2C(SC(=C2C#N)N)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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